
Bryostatin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bryostatin B, also known as this compound, is a useful research compound. Its molecular formula is C21H23N5O4S. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antitumor Activity
Bryostatin B has demonstrated significant antitumor effects in various cancer types. Key findings from clinical trials and preclinical studies include:
- Chronic Lymphocytic Leukemia : this compound sensitizes leukemia cells to the cytotoxic effects of anti-CD22 immunotoxins, enhancing their efficacy through PKC activation and CD22 upregulation . This combination therapy has shown promise in increasing apoptosis in cancer cells.
- Combination Therapies : In preclinical models, this compound has been evaluated alongside other chemotherapeutic agents, revealing synergistic effects that improve treatment outcomes . For example, it has been reported to enhance the effectiveness of established chemotherapies like fludarabine and doxorubicin.
Alzheimer’s Disease
This compound shows potential as a therapeutic agent for Alzheimer's disease due to its ability to activate PKC isozymes, which play a critical role in neuronal health and amyloid precursor protein processing. Research indicates that:
- This compound enhances synaptogenesis and reduces amyloid-beta oligomers, contributing to neuroprotection .
- Phase II clinical trials are underway to evaluate its effectiveness in improving cognitive function in Alzheimer’s patients.
Stroke and Traumatic Brain Injury
Studies have shown that this compound treatment can significantly reduce ischemic brain injury and improve survival rates in rodent models following stroke . The compound reduces necrosis and promotes tissue salvage by modulating inflammatory responses.
HIV/AIDS Research
Recent investigations suggest that this compound may activate latent HIV reservoirs, making them susceptible to antiviral therapies. This application is particularly relevant for patients undergoing treatment for HIV/AIDS, as it offers a potential strategy for eradicating latent infections .
Case Studies and Clinical Trials
A summary of notable clinical trials involving this compound includes:
- Phase II Trial in Advanced Cancers : Evaluated the safety and efficacy of this compound in patients with metastatic renal cancer, resulting in stable disease for several patients over extended periods .
- Alzheimer's Disease Trial : Ongoing studies aim to assess cognitive improvements in patients receiving this compound compared to placebo controls .
属性
CAS 编号 |
104841-30-7 |
---|---|
分子式 |
C21H23N5O4S |
分子量 |
0 |
同义词 |
Bryostatin B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。